Cas no 2137839-74-6 (({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine)

Technical Introduction: 1-(2-Bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl)methyl)(methyl)amine is a heterocyclic compound featuring a pyridine core substituted with bromo and fluoro groups, linked to a 1,2,3-triazole moiety via a methylene bridge. The presence of the tertiary amine group enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for selective functionalization, enabling applications in cross-coupling reactions and as a building block for bioactive molecules. The bromo and fluoro substituents offer additional sites for derivatization, while the triazole ring contributes to stability and potential biological activity. This compound is particularly valuable in medicinal chemistry for the development of targeted therapeutics.
({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine structure
2137839-74-6 structure
Product name:({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
CAS No:2137839-74-6
MF:C10H11BrFN5
Molecular Weight:300.13024353981
CID:5609312
PubChem ID:165795873

({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine 化学的及び物理的性質

名前と識別子

    • 2137839-74-6
    • ({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
    • EN300-840851
    • ({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
    • インチ: 1S/C10H11BrFN5/c1-13-4-8-6-17(16-15-8)5-7-2-3-9(12)14-10(7)11/h2-3,6,13H,4-5H2,1H3
    • InChIKey: BIUUQJCCAFWJRW-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(N=1)F)CN1C=C(CNC)N=N1

計算された属性

  • 精确分子量: 299.01819g/mol
  • 同位素质量: 299.01819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 55.6Ų

({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-840851-0.05g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
0.05g
$924.0 2025-02-21
Enamine
EN300-840851-0.1g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
0.1g
$968.0 2025-02-21
Enamine
EN300-840851-1.0g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
1.0g
$1100.0 2025-02-21
Enamine
EN300-840851-2.5g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
2.5g
$2155.0 2025-02-21
Enamine
EN300-840851-10.0g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
10.0g
$4729.0 2025-02-21
Enamine
EN300-840851-10g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6
10g
$4729.0 2023-09-02
Enamine
EN300-840851-5.0g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
5.0g
$3189.0 2025-02-21
Enamine
EN300-840851-0.5g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
0.5g
$1056.0 2025-02-21
Enamine
EN300-840851-0.25g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6 95.0%
0.25g
$1012.0 2025-02-21
Enamine
EN300-840851-1g
({1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine
2137839-74-6
1g
$1100.0 2023-09-02

({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine 関連文献

({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amineに関する追加情報

Introduction to the Compound with CAS No. 2137839-74-6 and Its Applications in Chemical Biology

The compound with the CAS number 2137839-74-6 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. Its molecular structure, characterized by a complex arrangement of functional groups, makes it a promising candidate for various applications, particularly in the development of novel pharmaceutical agents and bioactive molecules.

The chemical name of this compound is ({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine. This intricate structure suggests a rich interplay of electronic and steric effects, which can be harnessed to modulate biological pathways and interactions. The presence of a bromo and fluoro substituent on the pyridine ring enhances its reactivity and potential utility in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing small molecules that can interact with biological targets at the molecular level. The compound in question has been explored for its potential as a scaffold in drug discovery efforts. Its triazole moiety, a key structural feature, is known to contribute to the stability and bioavailability of pharmaceutical compounds. This makes it an attractive building block for designing molecules that can traverse biological membranes and exert their effects within cellular environments.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The amine group at the end of its structure provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, it can be used to create derivatives that exhibit enhanced binding affinity or selectivity towards particular biological targets. Such modifications are crucial in the development of drugs that can precisely interact with disease-causing molecules without affecting healthy cells.

The field of medicinal chemistry has seen remarkable advancements due to the availability of diverse molecular scaffolds like this one. Researchers are increasingly leveraging computational methods and high-throughput screening techniques to identify promising candidates for further optimization. The compound with CAS No. 2137839-74-6 has been subjected to rigorous computational studies to predict its binding modes and potential interactions with biological receptors. These studies have provided valuable insights into how it might be engineered to improve its pharmacological profile.

Experimental validation of these predictions has also been conducted, involving both in vitro and in vivo assays. In vitro studies have focused on evaluating its interactions with enzymes and receptors relevant to various diseases. Initial results have shown promising trends, indicating that this compound can modulate key biological pathways effectively. These findings have spurred further interest in exploring its therapeutic potential.

The synthesis of this compound represents a significant achievement in synthetic chemistry. The multi-step process involves careful control over reaction conditions to ensure high yields and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. These synthetic strategies not only highlight the ingenuity of modern chemists but also underscore the importance of robust methodologies in drug development.

As our understanding of biology continues to evolve, so does our ability to design molecules that can interact with biological systems in sophisticated ways. The compound with CAS No. 2137839-74-6 exemplifies this progress, serving as a testament to the power of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Its development underscores the importance of innovative approaches in addressing complex biological challenges.

In conclusion, the compound with CAS number 2137839-74-6 and its chemical name ({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine represents a significant advancement in chemical biology. Its unique structure and versatile reactivity make it a valuable tool for drug discovery and molecular research. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in shaping the future of pharmaceutical science.

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